Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)-
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Overview
Description
Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of benzenemethanamine, characterized by the presence of a chloro group at the 4-position, a methyl group at the alpha position, and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- typically involves multiple stepsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the amination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chloro group can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can produce various substituted benzenemethanamines .
Scientific Research Applications
Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups influence the compound’s reactivity and binding affinity to different targets .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzylamine: Similar structure but lacks the nitro and methyl groups.
2-Nitrobenzylamine: Contains the nitro group but lacks the chloro and methyl groups.
4-Methyl-2-nitroaniline: Contains the nitro and methyl groups but lacks the chloro group.
Uniqueness
Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(1R)-1-(4-chloro-2-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9ClN2O2/c1-5(10)7-3-2-6(9)4-8(7)11(12)13/h2-5H,10H2,1H3/t5-/m1/s1 |
InChI Key |
UGEHGFKWQXRLNP-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)[N+](=O)[O-])N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
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